molecular formula C15H20N2O3S B5481025 1-[(3-tert-butyl-4-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole

1-[(3-tert-butyl-4-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole

Cat. No.: B5481025
M. Wt: 308.4 g/mol
InChI Key: KMUOAQMIPIQWHF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “1-[(3-tert-butyl-4-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole” would likely be complex due to the presence of multiple functional groups and a heterocyclic ring. The tert-butyl group, methoxyphenyl group, and sulfonyl group would all contribute to the overall structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its functional groups and molecular structure. For example, the tert-butyl group could make it more hydrophobic, while the sulfonyl group could make it more polar .

Mechanism of Action

The mechanism of action of “1-[(3-tert-butyl-4-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole” is not clear without more context. If it’s a drug or bioactive molecule, its mechanism of action would depend on its specific biological target .

Future Directions

The future directions for research on “1-[(3-tert-butyl-4-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole” would depend on its potential applications. If it has bioactive properties, it could be further studied for its potential therapeutic effects .

Properties

IUPAC Name

1-(3-tert-butyl-4-methoxyphenyl)sulfonyl-4-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-11-9-17(10-16-11)21(18,19)12-6-7-14(20-5)13(8-12)15(2,3)4/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUOAQMIPIQWHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)S(=O)(=O)C2=CC(=C(C=C2)OC)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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